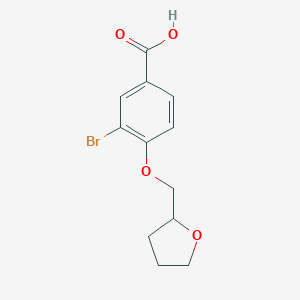
3-Bromo-4-(oxolan-2-ylmethoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-(oxolan-2-ylmethoxy)benzoic acid, also known as 3-Bromo-4-OMB, is a highly reactive aromatic compound used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 315.2 g/mol and a melting point of approximately 111-112°C. 3-Bromo-4-OMB is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in a variety of chemical reactions, such as the synthesis of polymers. Additionally, 3-Bromo-4-OMB has been found to have a variety of biochemical and physiological effects, making it a valuable tool in scientific research.
Aplicaciones Científicas De Investigación
Synthesis of Biphenyl Amides
This compound is utilized in the synthesis of biphenyl amides . Biphenyl amides are important due to their wide range of biological activities, including their use as anti-inflammatory agents and their role in organic light-emitting diodes (OLEDs).
Development of 2-Benzazepine-4-acetic Acid Derivatives
Another application is in the creation of 2-benzazepine-4-acetic acid derivatives . These derivatives are significant in medicinal chemistry for their potential therapeutic properties, such as anticonvulsant activity.
Nonpeptide GPIIb/IIIa Antagonist Analog Synthesis
3-Bromo-4-(oxolan-2-ylmethoxy)benzoic acid is used to synthesize analogs of potent, nonpeptide GPIIb/IIIa antagonists . These antagonists are crucial in preventing platelet aggregation, thereby reducing the risk of thrombosis.
O-Spiro C-Aryl Glucoside Synthesis
The compound is involved in the synthesis of O-spiro C-aryl glucosides . These glucosides have applications in treating diabetes as they act on the glucokinase activator, which plays a role in glucose homeostasis.
Catalytic Agent in Chemical Reactions
It serves as a catalytic agent in various chemical reactions . The bromine atom in the compound can act as a good leaving group, facilitating nucleophilic substitution reactions that are fundamental in organic synthesis.
Petrochemical Additive
The compound is also used as a petrochemical additive . Its properties can improve the efficiency of petrochemical processes, such as increasing the octane number in fuels.
Pharmaceutical Testing
Pharmaceutical testing is another key application. It is used as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of test results .
Availability for Research Needs
Lastly, 3-Bromo-4-(oxolan-2-ylmethoxy)benzoic acid is available from various suppliers for scientific research needs . Researchers can obtain this compound to explore its potential in new applications or to further understand its existing uses.
Propiedades
IUPAC Name |
3-bromo-4-(oxolan-2-ylmethoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c13-10-6-8(12(14)15)3-4-11(10)17-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSBDIDLNRBELL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=C(C=C(C=C2)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(tetrahydro-2-furanylmethoxy)-benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(2-Phenoxyethoxy)benzoyl]azepane](/img/structure/B495766.png)

![5-{2-[(Benzylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B495768.png)
![2-[(3-Chloro-4-methoxyphenyl)carbamoyl]benzoic acid](/img/structure/B495769.png)
![4,5-Dimethyl-2-{[4-(2-phenoxyethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B495770.png)
![5-bromo-N-[4-(3-methylbutoxy)phenyl]furan-2-carboxamide](/img/structure/B495771.png)

![N-[2-(4-morpholinylcarbonyl)phenyl]-2-(2-phenoxyethoxy)benzamide](/img/structure/B495774.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-[4-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B495777.png)
![2-butoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B495778.png)
![2-[(2-Butoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B495781.png)

![2-[(2-isobutoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B495787.png)